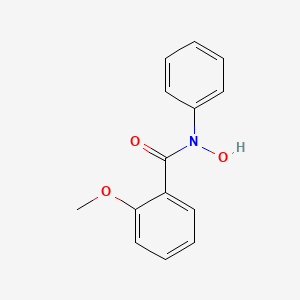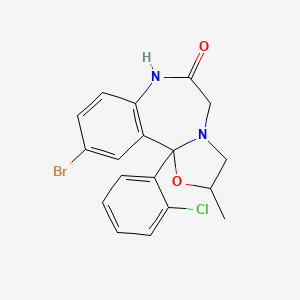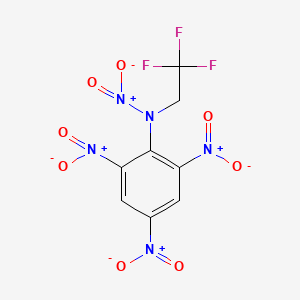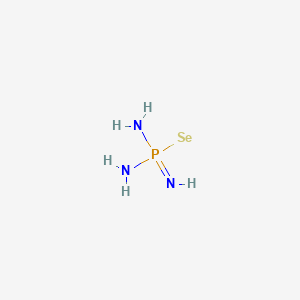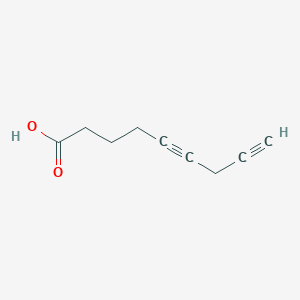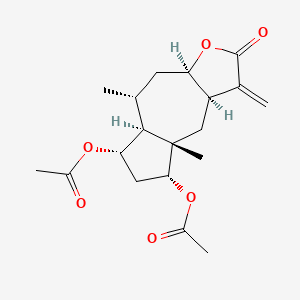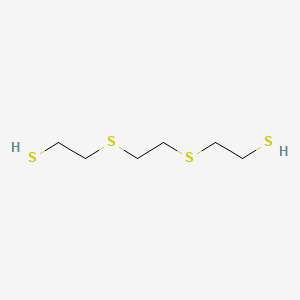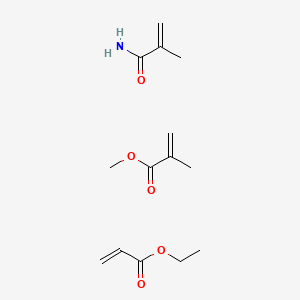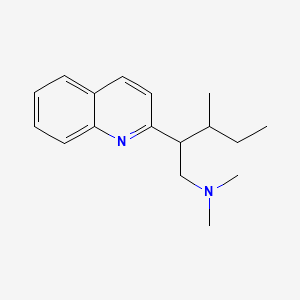
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学的研究の応用
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
2-arylquinoline derivatives: These compounds show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in various biological functions.
Functionalized quinoline motifs: These compounds have been studied for their broad spectrum of bioactivity and therapeutic potential.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoline is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its sec-butyl and dimethylamino groups may contribute to its unique reactivity and interactions with biological targets.
特性
CAS番号 |
33098-26-9 |
|---|---|
分子式 |
C17H24N2 |
分子量 |
256.4 g/mol |
IUPAC名 |
N,N,3-trimethyl-2-quinolin-2-ylpentan-1-amine |
InChI |
InChI=1S/C17H24N2/c1-5-13(2)15(12-19(3)4)17-11-10-14-8-6-7-9-16(14)18-17/h6-11,13,15H,5,12H2,1-4H3 |
InChIキー |
VOAXJKSJDHYXJG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)C1=NC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


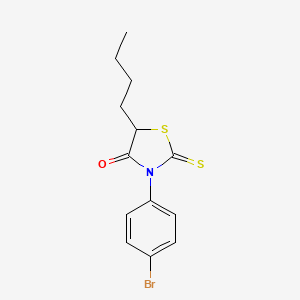

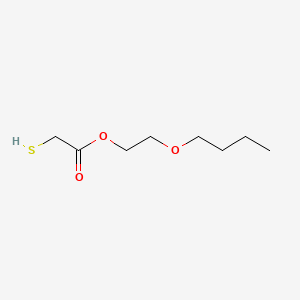
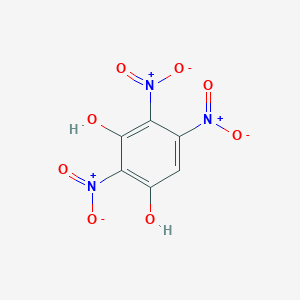
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
